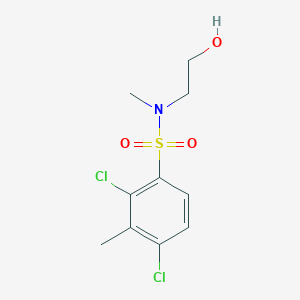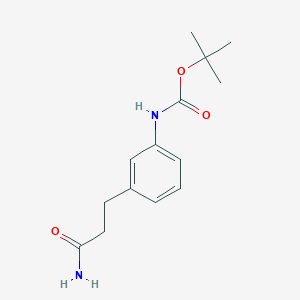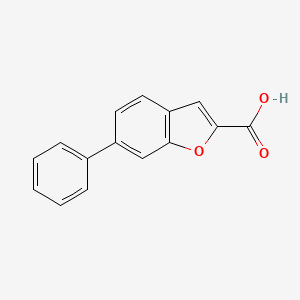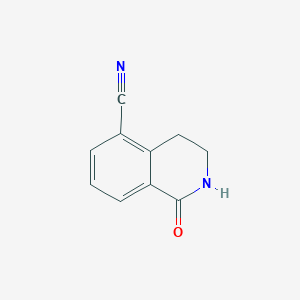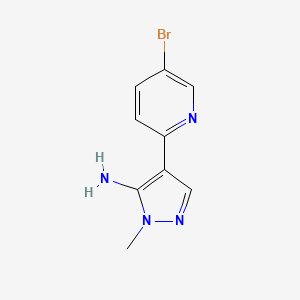
4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of heterocyclic aromatic amines. This compound is characterized by the presence of a bromopyridine moiety attached to a pyrazole ring, which is further substituted with a methyl group and an amine group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyridine.
Formation of Pyrazole Ring: The brominated pyridine is then subjected to a cyclization reaction with hydrazine or a hydrazine derivative to form the pyrazole ring.
Methylation: The resulting pyrazole compound is methylated using a methylating agent such as methyl iodide or dimethyl sulfate.
Amination: Finally, the methylated pyrazole is aminated using ammonia or an amine source to introduce the amine group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. Its bromopyridine and pyrazole moieties play a crucial role in binding to target sites, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
6-(5-Bromopyridin-2-yl)iminomethylphenol: A Schiff-base compound with similar bromopyridine structure.
Thiazolo[4,5-b]pyridines: Compounds with a pyridine ring fused to a thiazole ring, exhibiting diverse biological activities.
Uniqueness
4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of both bromopyridine and pyrazole moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H9BrN4 |
|---|---|
分子量 |
253.10 g/mol |
IUPAC名 |
4-(5-bromopyridin-2-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H9BrN4/c1-14-9(11)7(5-13-14)8-3-2-6(10)4-12-8/h2-5H,11H2,1H3 |
InChIキー |
HUZVQWPMCLLZLR-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)C2=NC=C(C=C2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



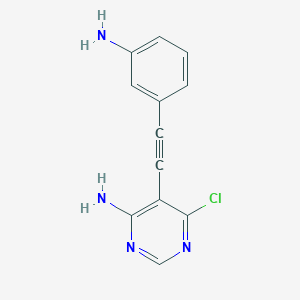
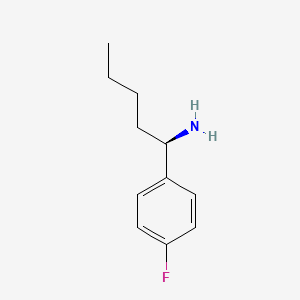
![2-[(2-Nitrophenyl)methyl]-1,1-diphenylhydrazine](/img/structure/B13984681.png)
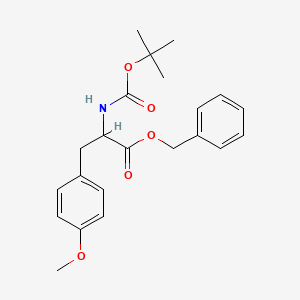
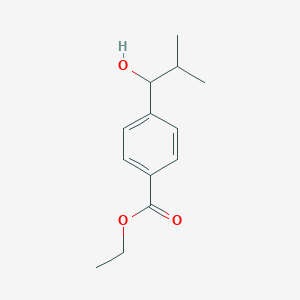
![2-Chloro-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13984699.png)
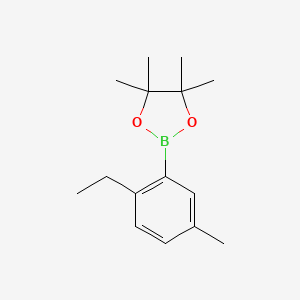
![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile](/img/structure/B13984723.png)
